molecular formula C14H16N2 B090405 N,N'-Diphenylethylenediamine CAS No. 150-61-8

N,N'-Diphenylethylenediamine

Cat. No. B090405
CAS RN: 150-61-8
M. Wt: 212.29 g/mol
InChI Key: NOUUUQMKVOUUNR-UHFFFAOYSA-N
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Description

N,N'-Diphenylethylenediamine is a chemical compound that has been studied in various contexts due to its potential applications in catalysis, coordination chemistry, and materials science. The compound features a central ethylenediamine moiety with phenyl groups attached to the nitrogen atoms, which can serve as a ligand in complex formation with metals and as a scaffold for further chemical modifications .

Synthesis Analysis

The synthesis of N,N'-Diphenylethylenediamine derivatives has been reported in several studies. For instance, chiral N-acylethylenediamines, which are related to N,N'-Diphenylethylenediamine, have been synthesized from commercially available starting materials and used as ligands for catalytic asymmetric addition reactions . Similarly, Schiff base complexes containing the meso-1,2-diphenylethylenediamine moiety have been synthesized through the reaction with dihydroxybenzaldehyde . The stereoselective synthesis of enantiomerically pure derivatives has also been achieved, demonstrating the versatility of this compound in creating chiral environments for coordination chemistry . Additionally, the synthesis and resolution of N,N'-dimethyl-1,2-diphenylethylenediamine have been described, highlighting the compound's potential for producing enantiomerically pure substances .

Molecular Structure Analysis

The molecular structure of N,N'-Diphenylethylenediamine and its derivatives has been characterized using various analytical techniques. X-ray crystallography has been employed to determine the solid-state structure of nickel Schiff base complexes containing the meso-1,2-diphenylethylenediamine moiety . The study of stereoisomers of cobalt complexes with N,N'-Diphenylethylenediamine has provided insights into the stability and epimerization behavior of these compounds . The crystal structure of N,N'-Diphenylethylenediamine itself has been reported, revealing a network of N—H⋯π and C—H⋯π interactions without N—H⋯N hydrogen bonding .

Chemical Reactions Analysis

N,N'-Diphenylethylenediamine participates in various chemical reactions, particularly as a ligand in metal complexes. The compound's ability to selectively interact with different DNA structures has been explored, with certain nickel Schiff base complexes showing a preference for binding to DNA quadruplexes over duplex DNA . The coordination chemistry of N,N'-Diphenylethylenediamine derivatives has been studied, with the ligand inducing helicity in metal centers and forming dinuclear complexes with metals such as Fe(II), Co(III), and Cd(II) .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-Diphenylethylenediamine derivatives have been investigated in relation to their potential applications. For example, halogenated derivatives have been synthesized and their receptor binding affinities and lipophilicities measured, revealing structure-activity relationships that are sensitive to steric bulk and halogen substitution patterns . The stability of diastereomers in different pH conditions has been studied, providing information on the behavior of these compounds in aqueous environments .

Scientific Research Applications

  • Optical Resolution Applications : DPEDA was resolved using fractional crystallization of its diastereomeric salts with optically active mandelic acid, indicating its utility in chiral separation processes (Saigo et al., 1986).

  • Intermediary in Synthesis : DPEDA serves as an intermediate in the synthesis of various chemical compounds, demonstrating its role in complex chemical reactions (Alexakis et al., 2003).

  • Biochemical Analysis : Used as a hydrogen donor in the determination of hydrogen peroxide in the presence of peroxidase, DPEDA aids in biochemical analytical methods, particularly in the measurement of hydrogen peroxide levels (Tokuwame et al., 1989).

  • Catalysis in Chemical Reactions : It's involved in the study of catalyst deactivation in the acceptorless dehydrogenation of formic acid, highlighting its role in understanding and improving catalytic processes (Matsunami et al., 2017).

  • Liquid Chromatography Applications : DPEDA has been used in liquid chromatography for the sensitive and selective determination of catecholamines and related compounds in biological samples (Ohkura & Nohta, 1992).

  • Chemical Synthesis : It is involved in the stereospecific synthesis of diamines, indicating its utility in creating specific chemical configurations (Kim et al., 2008).

  • DNA Interaction Studies : DPEDA-containing metal complexes have been studied for their selective interactions with DNA structures, suggesting its application in bioinorganic chemistry and potential therapeutic uses (Davis et al., 2015).

  • Molecular Structure Analysis : The study of the crystal structure of DPEDA reveals insights into intermolecular interactions, which is crucial in material science and crystallography (Lennartson et al., 2005).

Safety And Hazards

N,N’-Diphenylethylenediamine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

N,N'-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUUUQMKVOUUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059739
Record name N,N'-Diphenylethylenediamine
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Molecular Weight

212.29 g/mol
Source PubChem
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Product Name

N,N'-Diphenylethylenediamine

CAS RN

150-61-8
Record name N,N′-Diphenylethylenediamine
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Record name 1,2-Dianilinoethane
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Record name 1,2-Ethanediamine, N1,N2-diphenyl-
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Record name N,N'-Diphenylethylenediamine
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Record name N,N'-ethylenedianiline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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